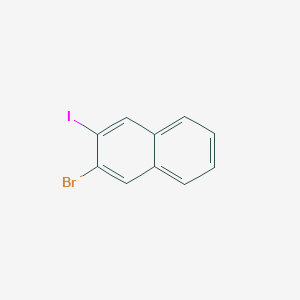

2-Bromo-3-iodonaphthalene

Overview

Description

2-Bromo-3-iodonaphthalene is a chemical compound with the molecular formula C10H6BrI . It falls within the class of halogenated naphthalenes . This compound is characterized by the presence of both bromine and iodine atoms attached to a naphthalene ring. Its systematic IUPAC name is 2-bromo-3-iodonaphthalene .

Synthesis Analysis

The synthesis of 2-Bromo-3-iodonaphthalene involves halogenation reactions. One common method is the Sandmeyer reaction , where an aryl diazonium salt (derived from 2-naphthylamine) reacts with copper(I) bromide and copper(I) iodide . The bromine and iodine atoms replace hydrogen atoms on the naphthalene ring, resulting in the desired product .

Scientific Research Applications

Organic Synthesis

2-Bromo-3-iodonaphthalene is a versatile reagent in organic synthesis. It is particularly useful in cross-coupling reactions, such as the Suzuki and Stille reactions, which are pivotal for constructing complex organic molecules. These reactions are fundamental in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and organic materials .

Pharmaceutical Research

In pharmaceutical research, 2-Bromo-3-iodonaphthalene serves as a building block for the synthesis of bioactive molecules. Its halogen atoms can be strategically replaced or used in further functionalization to create new compounds with potential therapeutic applications. It is often used in the early stages of drug discovery when developing new medicinal chemistry scaffolds .

Material Science

This compound finds applications in material science, particularly in the development of organic light-emitting diodes (OLEDs). Its structural properties make it suitable for use in novel electroluminescent hosts, which are crucial for enhancing the performance and efficiency of OLEDs .

Analytical Chemistry

2-Bromo-3-iodonaphthalene can be employed as a standard or reference compound in various analytical techniques, including chromatography and spectroscopy. Its unique molecular structure allows for its use in method development and calibration processes, ensuring accurate and precise analytical measurements .

Environmental Science

The compound’s reactivity and stability under different environmental conditions make it an interesting subject for atmospheric degradation studies. Understanding its behavior and breakdown products can help assess its environmental impact, especially if it’s used in large quantities or found as a pollutant .

Biochemistry

In biochemistry, 2-Bromo-3-iodonaphthalene can be utilized in proteomics research. It may be involved in the study of protein interactions and functions, as well as in the identification of proteins within complex biological systems. Its incorporation into biochemical assays can facilitate the exploration of cellular processes .

Industrial Applications

Industrially, it can be used as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals. Its molecular structure allows for a high degree of functionalization, making it a valuable precursor in various industrial chemical reactions .

Mechanism of Action

Target of Action

This compound is a halogenated naphthalene derivative, and such compounds are often used in organic synthesis and materials science . .

Mode of Action

As a halogenated naphthalene, it may participate in various chemical reactions, particularly in the field of organic synthesis . The bromine and iodine substituents can act as leaving groups, making this compound potentially useful in substitution reactions.

Pharmacokinetics

The compound’s bioavailability would depend on these factors, but without specific studies, it’s difficult to make definitive statements .

Result of Action

The molecular and cellular effects of 2-Bromo-3-iodonaphthalene’s action are currently unknown due to the lack of specific studies on this compound. It’s worth noting that halogenated naphthalenes can have diverse effects depending on their specific structures and the context in which they are used .

Action Environment

The action, efficacy, and stability of 2-Bromo-3-iodonaphthalene can be influenced by various environmental factors. For instance, the compound’s stability might be affected by light, as it is recommended to be stored in a dark place . Additionally, temperature can also play a role, as the compound has a specific storage temperature recommendation .

properties

IUPAC Name |

2-bromo-3-iodonaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrI/c11-9-5-7-3-1-2-4-8(7)6-10(9)12/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDLAABKFYZVHOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C(=CC2=C1)Br)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30457760 | |

| Record name | 2-bromo-3-iodonaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30457760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

102153-44-6 | |

| Record name | 2-Bromo-3-iodonaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102153-44-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-bromo-3-iodonaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30457760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

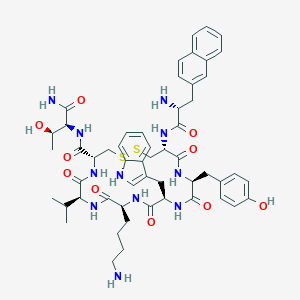

Feasible Synthetic Routes

Q & A

Q1: Why is the synthesis of 2-bromo-3-iodonaphthalene significant?

A1: Direct iodination of naphthalene or 2-bromonaphthalene often leads to mixtures of regioisomers, making the synthesis of specific di-substituted derivatives challenging. The two-step method described in the research offers a regioselective route to obtain 2-bromo-3-iodonaphthalene []. This compound serves as a valuable building block for further chemical transformations, particularly in cross-coupling reactions to access more complex structures.

Q2: Can you elaborate on the synthesis of 2-bromo-3-iodonaphthalene as described in the research?

A2: The synthesis involves two key steps []:

Q3: What are the advantages of this synthetic approach?

A3: The research highlights several advantages of this method []:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Methylthieno[2,3-d]pyrimidine](/img/structure/B11840.png)